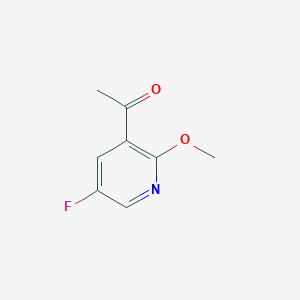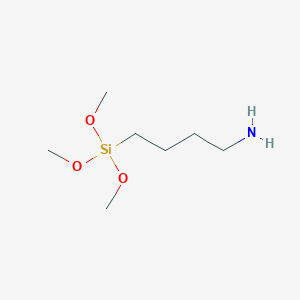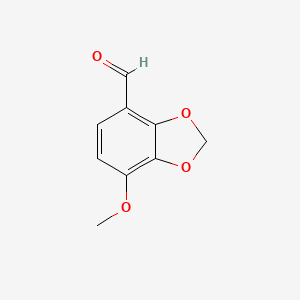
7-Methoxy-1,3-benzodioxole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1,3-benzodioxole-4-carbaldehyde: is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol . It is characterized by a benzodioxole ring substituted with a methoxy group and an aldehyde group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 7-Methoxy-1,3-benzodioxole-4-carbaldehyde typically begins with commercially available starting materials such as 4-methoxyphenol and glyoxylic acid.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-Methoxy-1,3-benzodioxole-4-carbaldehyde can undergo oxidation reactions to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 7-Methoxy-1,3-benzodioxole-4-carbaldehyde is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It is used as a ligand in catalytic reactions to enhance the efficiency of certain chemical transformations.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine:
Drug Development: this compound is explored for its potential therapeutic properties and is used in the development of new drugs.
Industry:
Fragrance and Flavor Industry: The compound is used as a precursor in the synthesis of fragrance and flavor compounds.
Polymer Industry: It is used in the production of certain polymers and resins.
Wirkmechanismus
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-1,3-benzodioxole-5-carbaldehyde: Similar in structure but differs in the position of the methoxy group.
4-Methoxy-2,3-methylenedioxy-benzaldehyde: Another similar compound with a different substitution pattern on the benzodioxole ring.
Uniqueness:
Structural Features: The unique positioning of the methoxy and aldehyde groups in 7-Methoxy-1,3-benzodioxole-4-carbaldehyde imparts distinct chemical properties and reactivity.
Applications: Its specific structure makes it suitable for unique applications in various fields, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
23731-55-7 |
|---|---|
Molekularformel |
C9H8O4 |
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
7-methoxy-1,3-benzodioxole-4-carbaldehyde |
InChI |
InChI=1S/C9H8O4/c1-11-7-3-2-6(4-10)8-9(7)13-5-12-8/h2-4H,5H2,1H3 |
InChI-Schlüssel |
ITXZSZKZYYMQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=C(C=C1)C=O)OCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


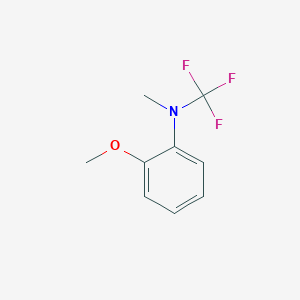
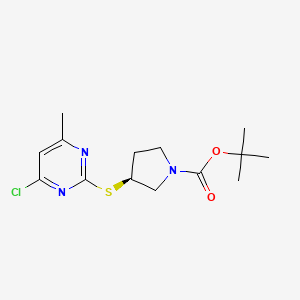
![2-Amino-1-(2-benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13966331.png)
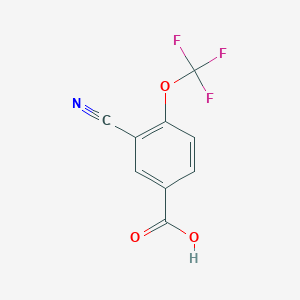
![Alpha-[(methylamino)methyl]-beta-phenylbenzeneethanol](/img/structure/B13966347.png)
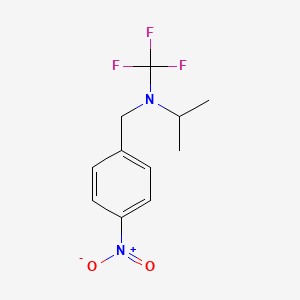

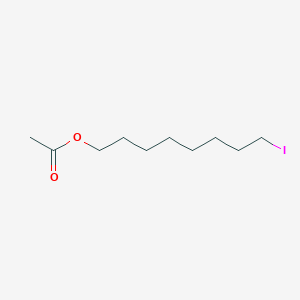
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[N-[(2-methylpropan-2-yl)oxycarbonyl]-C-pyrazol-1-ylcarbonimidoyl]carbamate](/img/structure/B13966370.png)

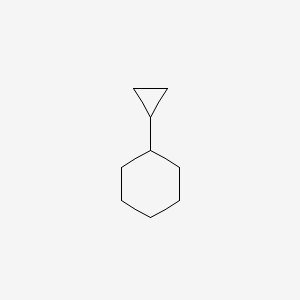
![[1,1-Biphenyl]-4,4-diamine, 2,2-dimethoxy-](/img/structure/B13966378.png)
